molecular formula C7H6ClNO B067590 6-Chloro-5-methylnicotinaldehyde CAS No. 176433-43-5

6-Chloro-5-methylnicotinaldehyde

Cat. No. B067590
Key on ui cas rn: 176433-43-5
M. Wt: 155.58 g/mol
InChI Key: UGZVEYLUBVYKAD-UHFFFAOYSA-N
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Patent
US08097628B2

Procedure details

A mixture of (6-chloro-5-methyl-3-pyridinyl)methanol (300 mg, 1.904 mmol), CrO2 (Magtrieve) (2.398 g, 28.5 mmol), and DCM (15 ml) was stirred at 40° C. in a closed tube overnight. TLC showed some starting material remaining. Additional CrO2 (0.8 g) was added. After heating 4 additional hours, TLC showed full conversion. Filtration and concentration afforded 6-chloro-5-methyl-3-pyridinecarbaldehyde (204.8 mg, 69%) as a white solid.
Quantity
300 mg
Type
reactant
Reaction Step One
[Compound]
Name
CrO2
Quantity
2.398 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
CrO2
Quantity
0.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8][OH:9])=[CH:4][C:3]=1[CH3:10]>C(Cl)Cl>[Cl:1][C:2]1[N:7]=[CH:6][C:5]([CH:8]=[O:9])=[CH:4][C:3]=1[CH3:10]

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
ClC1=C(C=C(C=N1)CO)C
Name
CrO2
Quantity
2.398 g
Type
reactant
Smiles
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
CrO2
Quantity
0.8 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
was stirred at 40° C. in a closed tube overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating 4 additional hours, TLC
FILTRATION
Type
FILTRATION
Details
Filtration and concentration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=C(C=C(C=N1)C=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 204.8 mg
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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